

4-(Trifluoromethoxy)thiobenzamide chemical structure and CAS number 149169-34-6.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Trifluoromethoxy)thiobenzamide

Cat. No.: B122629

[Get Quote](#)

An In-depth Technical Guide to 4-(Trifluoromethoxy)thiobenzamide

CAS Number: 149169-34-6

This technical guide provides a comprehensive overview of **4-(trifluoromethoxy)thiobenzamide**, a fluorinated aromatic thioamide of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical structure, physicochemical properties, a plausible synthetic route, and predicted spectroscopic data. Furthermore, it explores potential biological activities and relevant experimental workflows.

Chemical Structure and Properties

4-(Trifluoromethoxy)thiobenzamide is an organic compound characterized by a benzene ring substituted with a trifluoromethoxy group at the para position relative to a thioamide functional group.

Chemical Structure:

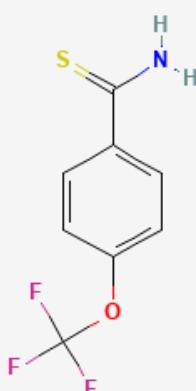
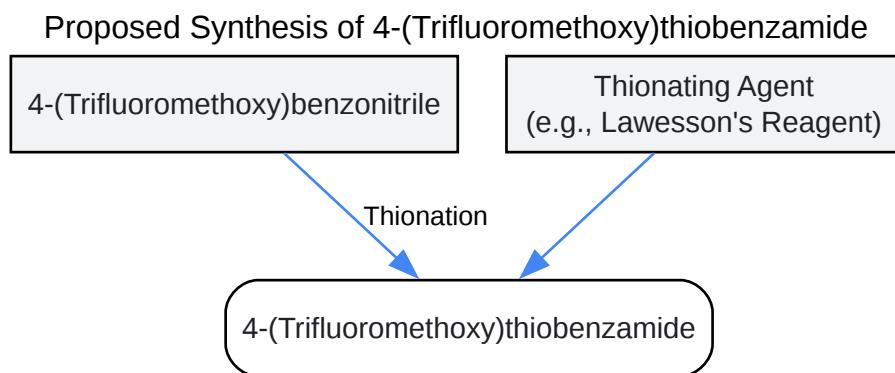


Table 1: Physicochemical Properties of 4-(Trifluoromethoxy)thiobenzamide


Property	Value	Reference
CAS Number	149169-34-6	[1]
Molecular Formula	C ₈ H ₆ F ₃ NOS	[1]
Molecular Weight	221.20 g/mol	[1]
IUPAC Name	4-(trifluoromethoxy)benzenecarbothioamide	[1]
Melting Point	124-126 °C	
Appearance	Solid	
XLogP3	2.8	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	2	[1]

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **4-(trifluoromethoxy)thiobenzamide** is not readily available in published literature, a plausible and efficient two-step synthetic route can be proposed based on established chemical transformations. The synthesis would likely start from the commercially available 4-(trifluoromethoxy)benzonitrile.

Proposed Synthetic Pathway

The conversion of a nitrile to a primary thioamide is a well-established transformation in organic synthesis. A common method involves the reaction of the nitrile with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, or through the addition of hydrogen sulfide.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic route to **4-(trifluoromethoxy)thiobenzamide**.

Experimental Protocol: Thionation of 4-(Trifluoromethoxy)benzonitrile

Materials:

- 4-(Trifluoromethoxy)benzonitrile
- Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
- Anhydrous Toluene
- Silica Gel for column chromatography

- Hexane
- Ethyl Acetate
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator

Procedure:

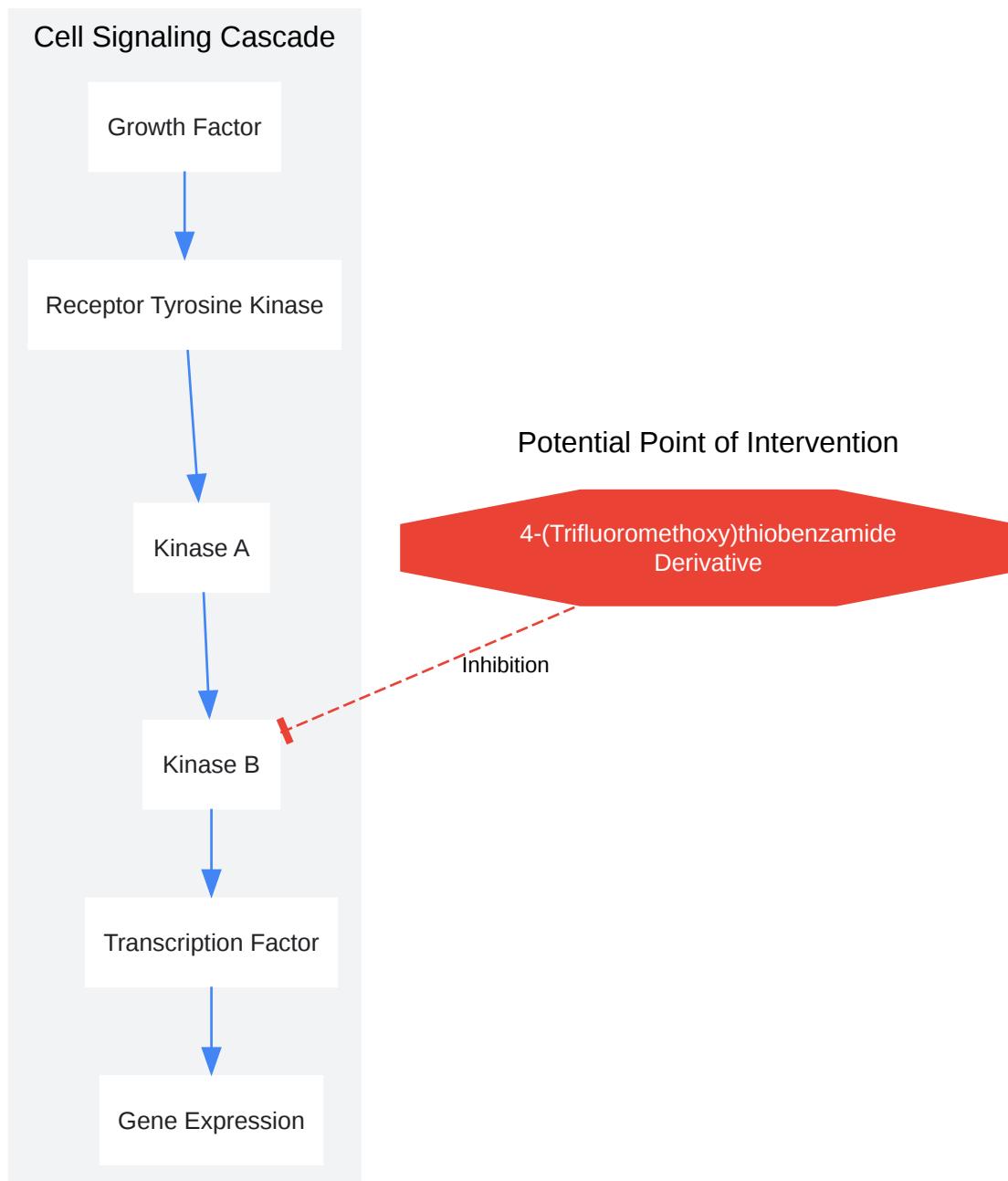
- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(trifluoromethoxy)benzonitrile (1.0 eq) in anhydrous toluene.
- To this solution, add Lawesson's reagent (0.5 eq).
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.
- Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.
- Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient.
- Combine the fractions containing the desired product and evaporate the solvent to yield **4-(trifluoromethoxy)thiobenzamide** as a solid.
- Characterize the final product by ^1H NMR, ^{13}C NMR, mass spectrometry, and IR spectroscopy.

Predicted Spectroscopic Data

Based on the chemical structure of **4-(trifluoromethoxy)thiobenzamide** and spectroscopic data from analogous compounds such as 4-(trifluoromethyl)thiobenzamide, the following spectral characteristics are predicted.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Predicted Spectroscopic Data for **4-(Trifluoromethoxy)thiobenzamide**

Technique	Predicted Chemical Shifts / Peaks
¹ H NMR	* δ 7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the thioamide group. * δ 7.2-7.4 ppm (d, 2H): Aromatic protons ortho to the trifluoromethoxy group. * δ 9.0-10.0 ppm (br s, 2H): Amide protons (-NH ₂).
¹³ C NMR	* δ ~200 ppm: Thiocarbonyl carbon (C=S).
	* δ ~150 ppm (q): Carbon attached to the trifluoromethoxy group.
	* δ ~120 ppm (q, $J \approx 257$ Hz): Trifluoromethyl carbon (-CF ₃).
	* Aromatic carbons: In the range of δ 120-145 ppm.
IR (cm ⁻¹)	* ~3300-3100: N-H stretching vibrations of the primary amide. * ~1600, ~1500: Aromatic C=C stretching. * ~1400-1200: C-N stretching and N-H bending. * ~1250-1050: C-O and C-F stretching vibrations of the trifluoromethoxy group. * ~1100-1000: C=S stretching.
Mass Spec (EI)	* m/z 221: Molecular ion peak [M] ⁺ . * Fragment ions: Corresponding to the loss of NH ₂ , S, and CF ₃ groups.

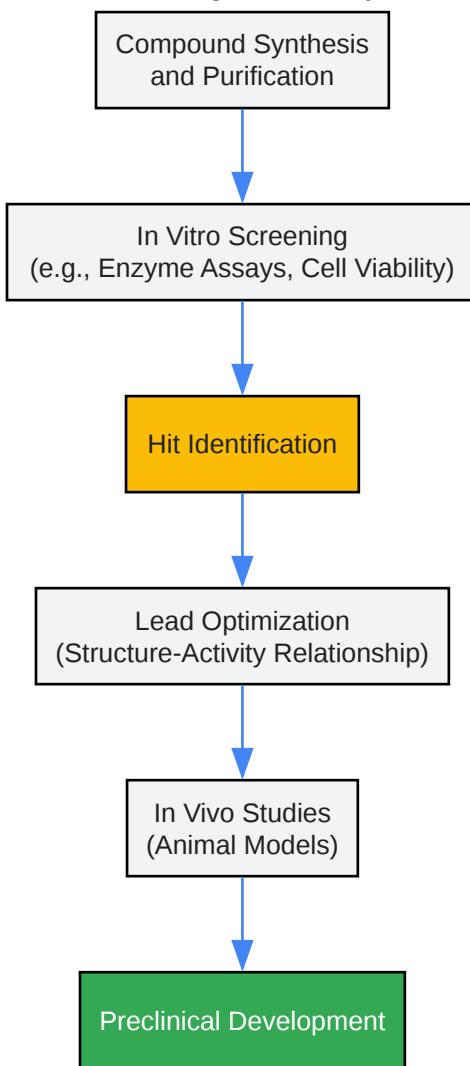

Potential Biological Activity and Drug Development Applications

While no specific biological activity has been reported for **4-(trifluoromethoxy)thiobenzamide** in the reviewed literature, its structural features suggest several areas of potential therapeutic interest. The trifluoromethoxy group is a key pharmacophore in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules.^[5] Thioamides are also present in a number of biologically active compounds and can act as isosteres for amides with different electronic and steric properties.

Hypothetical Signaling Pathway Involvement

Given the prevalence of trifluoromethyl and trifluoromethoxy-containing compounds in kinase inhibitor discovery, one could hypothesize a role for **4-(trifluoromethoxy)thiobenzamide** as an intermediate or a scaffold for developing inhibitors of a hypothetical protein kinase pathway.

Hypothetical Kinase Signaling Pathway


[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a kinase by a derivative.

Experimental Workflow for Biological Evaluation

A typical workflow to assess the biological activity of a novel compound like **4-(trifluoromethoxy)thiobenzamide** would involve a series of in vitro and potentially in vivo assays.

Workflow for Biological Activity Screening

[Click to download full resolution via product page](#)

Caption: A generalized workflow for drug discovery.

Conclusion

4-(Trifluoromethoxy)thiobenzamide is a chemical entity with significant potential for applications in medicinal chemistry and materials science. Its synthesis is achievable through established methodologies, and its structure suggests the possibility of interesting biological

activities. This technical guide provides a foundational understanding of this compound, intended to facilitate further research and development efforts. The provided protocols and predicted data serve as a starting point for laboratory investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Trifluoromethoxy)thiobenzamide | C8H6F3NOS | CID 2779333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)thiobenzamide | C8H6F3NS | CID 2734823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Trifluoromethyl)thiobenzamide [webbook.nist.gov]
- 4. 4-(Trifluoromethyl)thiobenzamide [webbook.nist.gov]
- 5. Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(Trifluoromethoxy)thiobenzamide chemical structure and CAS number 149169-34-6.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122629#4-trifluoromethoxy-thiobenzamide-chemical-structure-and-cas-number-149169-34-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com